![molecular formula C12H15BrO2 B8725555 2-[(2-bromophenyl)methoxy]oxane CAS No. 17100-66-2](/img/structure/B8725555.png)
2-[(2-bromophenyl)methoxy]oxane
描述
2-[(2-bromophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a bromine atom and a tetrahydropyranyloxymethyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
2-[(2-bromophenyl)methoxy]oxane can be synthesized through a multi-step process. One common method involves the bromination of 2-(2-tetrahydropyranyloxymethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-[(2-bromophenyl)methoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydropyranyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzene ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the tetrahydropyranyl group.
Reduction Reactions: Products include reduced forms of the benzene ring or substituents.
科学研究应用
2-[(2-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-bromophenyl)methoxy]oxane involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing for the introduction of various nucleophiles to the benzene ring. The tetrahydropyranyl group can undergo hydrolysis or oxidation, leading to different functional groups that can interact with molecular targets and pathways.
相似化合物的比较
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2-methylbenzene: Contains a bromine atom and a methyl group on the benzene ring.
1-Bromo-2-(bromomethyl)benzene: Features two bromine atoms on the benzene ring.
Uniqueness
2-[(2-bromophenyl)methoxy]oxane is unique due to the presence of the tetrahydropyranyl group, which provides additional reactivity and functionalization options compared to simpler bromobenzene derivatives. This makes it a valuable intermediate in organic synthesis and various research applications.
属性
CAS 编号 |
17100-66-2 |
|---|---|
分子式 |
C12H15BrO2 |
分子量 |
271.15 g/mol |
IUPAC 名称 |
2-[(2-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
InChI 键 |
RTKKOPXYLQWHBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC2=CC=CC=C2Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

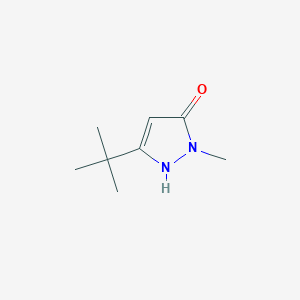

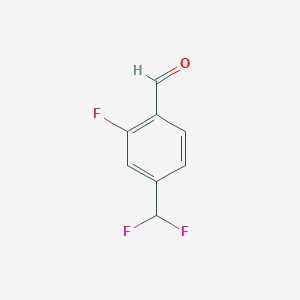
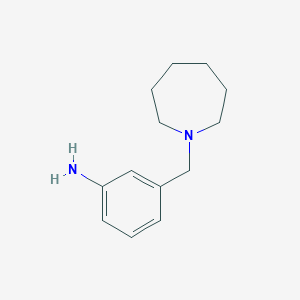
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8725515.png)

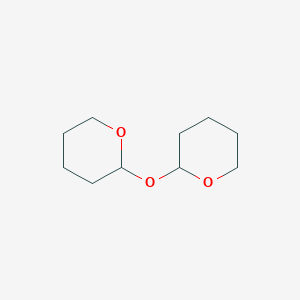
![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)


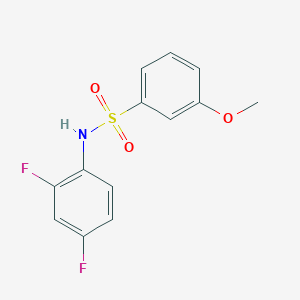
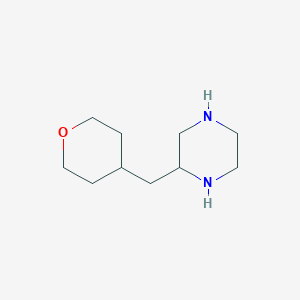
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
